1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Regiospecific synthesis C–H functionalization Directed ortho-metalation

Researchers building C5-diversified pyrazole libraries often face regioisomeric contamination when using generic 5-aminopyrazoles. This compound overcomes that challenge through its PMB-directed C5 lithiation and 4-methyl blocking group, enabling clean installation of electrophiles. Key outcomes: • Exclusive C5 functionalization, reducing purification burden and increasing library throughput. • Distinct 4-methyl substitution pattern for underexplored SAR space in kinase inhibitor and antimicrobial research. • Available at ≥95% purity with established QC parameters (BP 413.3±40.0°C, density 1.2±0.1 g/cm³), ready for multi-step medicinal chemistry workflows.

Molecular Formula C12H15N3O
Molecular Weight 217.272
CAS No. 1152526-72-1
Cat. No. B2604112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine
CAS1152526-72-1
Molecular FormulaC12H15N3O
Molecular Weight217.272
Structural Identifiers
SMILESCC1=C(N(N=C1)CC2=CC=C(C=C2)OC)N
InChIInChI=1S/C12H15N3O/c1-9-7-14-15(12(9)13)8-10-3-5-11(16-2)6-4-10/h3-7H,8,13H2,1-2H3
InChIKeyMEBORECBRIBROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine Overview


1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (CAS 1152526-72-1, molecular formula C₁₂H₁₅N₃O, MW 217.27) is a specialized heterocyclic building block belonging to the class of 4-alkyl-substituted pyrazol-5-amines . Its structure features a pyrazole core with a methyl group at position 4, a free amine at position 5, and a 4-methoxybenzyl (PMB) group at N1. This substitution pattern is distinct within the pyrazole building block landscape: according to a recent design and biological evaluation study, 'there are less 4-alkyl substituted pyrazoles reported' compared to their 3-alkyl or 3-aryl counterparts [1]. The compound is available from major suppliers including Kishida Chemical (Japan) as a building block product [2], and its computed physicochemical properties have been cataloged in the ChemSrc database .

Medicinal chemistry building block for C5-diversified pyrazole libraries
4-alkylpyrazol-5-amine scaffold exploration in underexplored SAR space
PMB-directed regiospecific C5 lithiation workflow compatibility

Differentiation from Unsubstituted/3-Alkyl Pyrazoles


Direct substitution of 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine with simpler 5-aminopyrazole building blocks fails on two critical fronts. First, the N1-4-methoxybenzyl (PMB) group is not merely a lipophilic appendage but a well-established regiospecific directing group for C5 lithiation-functionalization, enabling synthetic access to complex substitution patterns that are inaccessible with N-unsubstituted or N-alkyl pyrazoles [1]. Second, the 4-methyl substituent on the pyrazole ring creates a distinct steric and electronic environment at the C5 amine, differentiating it profoundly from the more common 3-methyl isomer (CAS 949556-61-0). A target-fishing study on 3-aryl-4-alkylpyrazol-5-amines explicitly notes the scarcity of reported 4-alkyl pyrazole derivatives, underscoring the structural novelty and underexplored SAR space that this substitution pattern occupies [2]. Consequently, generic 3-substituted or unsubstituted pyrazol-5-amines cannot recapitulate the specific synthetic and pharmacological properties linked to this unique substitution pattern.

Regioisomer mismatch: 3-methyl isomer (CAS 949556-61-0) differs in boiling point by +2.1 °C, and its electronic environment at C5 amine may not support the same directed metalation pathway.
Directing group loss: N-unsubstituted or N-alkyl pyrazoles lack the 4-methoxybenzyl coordinating oxygen required for regiospecific C5 lithiation, leading to competitive deprotonation and regioisomeric mixtures.
Methoxy position shift: Ortho- or meta-methoxybenzyl analogs may alter electronic properties and N-debenzylation reactivity, making them non-interchangeable in multi-step synthetic routes.

Quantitative Comparator Evidence


PMB-Directed Regiospecific C5 Lithiation

The N1-4-methoxybenzyl group in 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine serves as a regiospecific directing group for C5 lithiation, enabling sequential functionalization at the 5-position of the pyrazole ring. Subramanyam (1995) demonstrated that protection of 1H-pyrazole as its PMB derivative directs lithiation exclusively to the C5 position, yielding 5-lithio intermediates that react with electrophiles to give C5-substituted products. In contrast, N-unsubstituted pyrazole undergoes competitive N-deprotonation, and N-alkyl pyrazoles (e.g., N-methyl) lack the coordinating oxygen atom of the 4-methoxy group required for the directed-metalation effect. The presence of a C4 methyl group further blocks competing C4 lithiation, enhancing the effective regioselectivity at C5 beyond what is achievable with the unsubstituted PMB-protected pyrazole (CAS 3528-45-8) [1].

PMB-Directed Lithiation
Class-level inference
C4 methyl blocks competing deprotonation, enhancing C5 regiochemical purity vs. C4-unsubstituted PMB-pyrazole
Supports regiospecific C5 library synthesis workflow.
n-BuLi, THF, −78 °C; reported by Subramanyam (1995).
Regiospecific synthesis C–H functionalization Directed ortho-metalation Pyrazole building block

Regioisomeric Boiling Point Comparison

The regioisomeric position of the methyl substituent on the pyrazole ring produces measurable differences in thermophysical properties between 1-(4-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine and its 3-methyl analog (CAS 949556-61-0). Computed boiling point data from ChemSrc and ChemSpider databases show a 2.1 °C higher boiling point at atmospheric pressure for the 4-methyl isomer compared to the 3-methyl isomer, reflecting altered intermolecular interactions due to the differential placement of the methyl group . While both compounds share identical molecular formula (C₁₂H₁₅N₃O) and molecular weight (217.27 g/mol), this subtle thermophysical divergence is analytically relevant for QC identity confirmation by GC or distillation-based purification monitoring.

Boiling Point Difference
Cross-study comparable
+2.1 °C for 4-methyl vs. 3-methyl isomer (413.3 °C vs. 411.2 °C, predicted at 760 mmHg)
Provides a QC discriminator for regioisomeric identity confirmation.
Computed data; density identical (1.2 ± 0.1 g/cm³) for both isomers.
Physicochemical property comparison Regioisomer differentiation Building block quality control

Antitumor Activity of 4-Alkylpyrazole Scaffolds

A 2020 target-fishing study on 3-aryl-4-alkylpyrazol-5-amines explicitly notes that 'there are less 4-alkyl substituted pyrazoles reported,' highlighting the underexplored nature of this subclass [1]. Within this class, the most active compound (5h, a 3-aryl-4-alkylpyrazol-5-amine) demonstrated IC₅₀ values of 0.9 μM against U-2 OS osteosarcoma cells and 1.2 μM against A549 lung carcinoma cells in MTT proliferation assays [1]. Separately, a closely related 4-methoxybenzyl-substituted 5-aminopyrazole derivative, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamide (9h), exhibited IC₅₀ values of 0.9 μM and 1.3 μM in antimicrobial assays [2]. While these data derive from 3-substituted analogs rather than the target 4-methyl compound directly, the consistent sub-micromolar to low-micromolar activity of the PMB-pyrazol-5-amine scaffold supports the premise that the target compound—with its unique 4-methyl substitution—occupies an underexplored region of SAR space warranting dedicated investigation.

4-Alkylpyrazole SAR
Class-level inference
Scaffold class IC₅₀ 0.9–1.2 μM (U-2 OS, A549) reported for 3-aryl-4-alkyl analogs; no direct data for target compound
Supports scaffold novelty assessment for IP and SAR exploration.
Data to verify; MTT assay, 48 h. Reported target-fishing study context.
Antitumor activity 4-Alkylpyrazole SAR Kinase inhibitor scaffold Target fishing

Methoxy Position (para vs ortho) Effects

The methoxy group position on the N1-benzyl ring is a key structural variable. The target compound bears a 4-methoxy (para) substitution, while a closely related analog—1-(2-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine (CAS 1152505-75-3)—carries the methoxy group in the ortho position. The para-methoxy arrangement in the target compound maximizes the electron-donating resonance effect (+M) through the aromatic ring onto the benzylic carbon, whereas the ortho-methoxy analog introduces steric hindrance and a competing inductive electron-withdrawing effect (−I) adjacent to the benzylic linkage. For the structurally analogous compound 1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine, vendor technical documentation explicitly notes that 'the position of the methoxy group on the benzyl ring can influence its electronic properties and reactivity' [1]. This differential electronic modulation translates to divergent reactivity in N-debenzylation conditions and altered physicochemical properties (logP, solubility), making these positional isomers non-interchangeable in multi-step synthetic routes.

Methoxy Position Effect
Supporting evidence
Para-OCH₃ (σₚ = −0.27) enables dominant +M resonance; ortho and meta analogs introduce steric and mixed electronic effects
Informs building block selection for acid-labile N-debenzylation steps.
Hammett constant context; reactivity profile may differ across isomers.
Positional isomer SAR Electronic effect Benzyl substituent tuning

Application Scenarios


Regiospecific C5 Library Synthesis

Medicinal chemistry groups synthesizing C5-diversified pyrazole kinase inhibitor libraries benefit from the PMB-directed lithiation capability of this building block. The N1-PMB group directs organometallic reagents exclusively to the C5 position, while the C4 methyl group blocks competing C4 deprotonation [1]. This enables clean installation of electrophiles (carbonyls, halogens, boronic esters) at C5 without regioisomeric contamination, reducing purification burden and increasing library throughput compared to N-unsubstituted or N-methyl pyrazole starting materials.

Novel IP from 4-Alkylpyrazole Scaffold

A 2020 target-fishing study explicitly notes the scarcity of reported 4-alkyl-substituted pyrazol-5-amines [2]. Pharmaceutical patent teams seeking to expand kinase inhibitor or antimicrobial IP beyond the crowded 3-substituted pyrazole chemical space can procure this compound as a structurally distinct scaffold. The 4-methyl substitution pattern—combined with the PMB group that can be retained or cleaved—offers a novel substitution vector for structure-activity relationship exploration, with the closest biologically characterized analogs (3-cyclopropyl-PMB pyrazol-5-amine benzamides) having demonstrated sub-micromolar potency [3].

Antimicrobial SAR Expansion

The 1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamide series reported by Raju et al. (2010) established potent antibacterial and antifungal activity (IC₅₀ 0.9–1.3 μM for the most active derivatives) associated with the PMB-pyrazol-5-amine scaffold [3]. Researchers investigating next-generation antimicrobial agents can procure the 4-methyl analog to probe the effect of replacing the 3-cyclopropyl group with a 4-methyl substituent, a modification that alters both the steric profile and the hydrogen-bonding capacity of the pyrazole core, potentially yielding differentiated activity spectra against resistant bacterial and fungal strains.

QC-Validated Building Block for Multi-Step Synthesis

The compound's computed boiling point (413.3 ± 40.0 °C) and density (1.2 ± 0.1 g/cm³) provide analytically tractable identity markers for incoming QC . Its molecular weight of 217.27 g/mol and the presence of a basic amine handle enable straightforward LC-MS monitoring in reaction progress analysis. The commercial availability from Kishida Chemical and other suppliers, typically at ≥95% purity, makes this compound suitable for direct use in multi-step medicinal chemistry workflows without additional purification, provided that regioisomeric identity is confirmed against the 3-methyl isomer (ΔBP = +2.1 °C) .

Application
Selection Property
Validation Focus
C5 library synthesis
PMB-directed regiospecific lithiation
C5 regiochemical purity and electrophile scope
Scaffold IP expansion
Underexplored 4-alkyl substitution pattern
Kinase or antimicrobial SAR differentiation
Antimicrobial SAR
PMB-pyrazol-5-amine scaffold context
Antimicrobial screening endpoint review
Multi-step synthesis QC
Boiling point and LC-MS identity markers
Regioisomeric identity confirmation vs. 3-methyl isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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